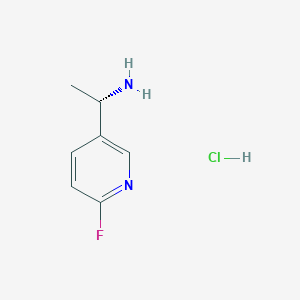
(S)-1-(6-Fluoropyridin-3-YL)ethanamine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of fluoropyridines. It is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring and an ethanamine group attached to the 3rd position. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine N-oxides, which can produce meta-fluorinated pyridines . The reaction conditions often involve moderate temperatures and the use of specific fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as fluorination, purification, and crystallization to obtain the final product in its hydrochloride salt form.
化学反応の分析
Types of Reactions
(S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.
科学的研究の応用
(S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and receptor binding.
Industry: It is used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of (S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity, making it a valuable tool in biochemical studies. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
類似化合物との比較
Similar Compounds
Some similar compounds include:
- (6-Fluoropyridin-3-yl)methanamine dihydrochloride
- 2-(6-Fluoropyridin-3-yl)ethanimidamide hydrochloride
Uniqueness
(S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural uniqueness can influence its reactivity, binding properties, and overall utility in scientific research.
特性
分子式 |
C7H10ClFN2 |
|---|---|
分子量 |
176.62 g/mol |
IUPAC名 |
(1S)-1-(6-fluoropyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |
InChIキー |
CHJHJHBOTVQUFH-JEDNCBNOSA-N |
異性体SMILES |
C[C@@H](C1=CN=C(C=C1)F)N.Cl |
正規SMILES |
CC(C1=CN=C(C=C1)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


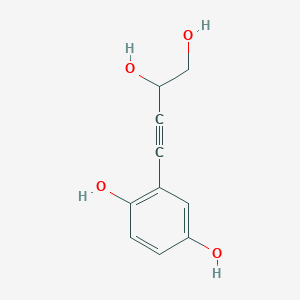
![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)
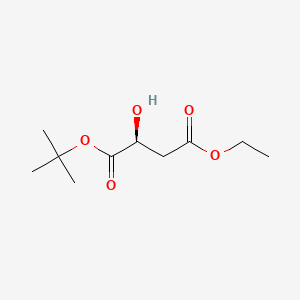
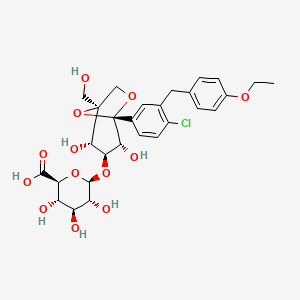
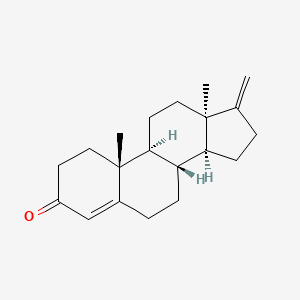
![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)
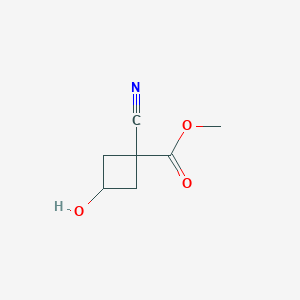
![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
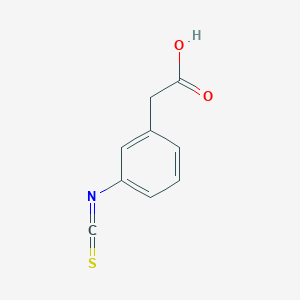
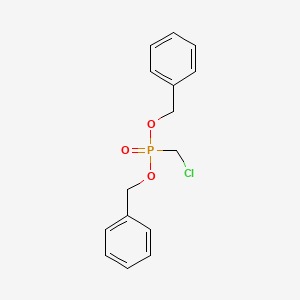
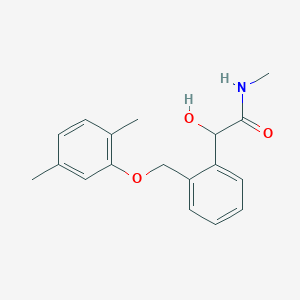
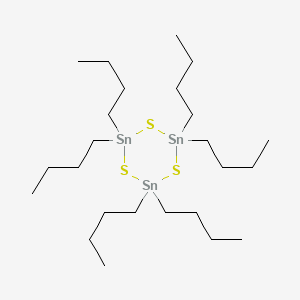
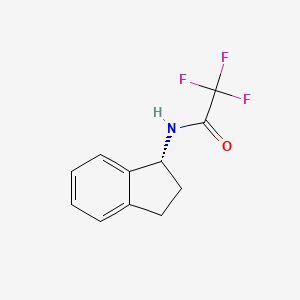
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
